Clofedanol, (R)-

Description

BenchChem offers high-quality Clofedanol, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clofedanol, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

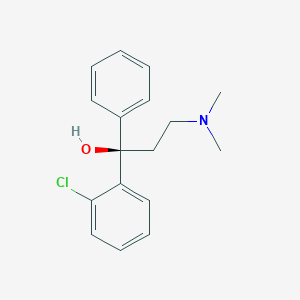

Structure

3D Structure

Properties

CAS No. |

179764-48-8 |

|---|---|

Molecular Formula |

C17H20ClNO |

Molecular Weight |

289.8 g/mol |

IUPAC Name |

(1R)-1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3/t17-/m1/s1 |

InChI Key |

WRCHFMBCVFFYEQ-QGZVFWFLSA-N |

SMILES |

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |

Isomeric SMILES |

CN(C)CC[C@@](C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (R)-Clofedanol

Disclaimer: Publicly available scientific literature lacks specific data on the mechanism of action, receptor binding affinities, and detailed experimental protocols for the isolated (R)-enantiomer of Clofedanol. The following guide is based on the known pharmacological properties of the racemic mixture of Clofedanol (Chlophedianol) and general principles of stereopharmacology. The quantitative data and experimental protocols provided are illustrative and based on methodologies commonly used in the field.

Introduction

Clofedanol, also known as Chlophedianol, is a centrally acting antitussive agent utilized for the symptomatic relief of non-productive cough.[1] As a chiral molecule, Clofedanol exists as two enantiomers: (R)-Clofedanol and (S)-Clofedanol. In pharmaceutical practice, it is typically administered as a racemic mixture. The principles of stereochemistry are fundamental in pharmacology, as enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties.[2] One enantiomer may be responsible for the therapeutic effects, while the other could be less active, inactive, or even contribute to adverse effects. Although specific studies on the enantiomers of Clofedanol are not widely reported, this guide will delineate the established mechanism of the racemate and provide a framework for the potential actions of the (R)-enantiomer.

Core Mechanism of Action of Racemic Clofedanol

The primary antitussive effect of racemic Clofedanol is mediated through its direct action on the cough center located in the medulla oblongata of the brainstem.[3][4] By depressing this central neural network, Clofedanol increases the threshold for the cough reflex, thereby reducing the frequency and intensity of coughing.[5]

Central Antitussive Effect

The precise molecular targets within the medullary cough center have not been fully elucidated. However, it is understood that the drug crosses the blood-brain barrier to exert its effects.[5] Unlike opioid-based antitussives, Clofedanol's mechanism is distinct and does not involve significant interaction with opioid receptors. Notably, it has been shown to bind poorly to the sigma-1 receptor, a target for other antitussives like dextromethorphan.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Chlophedianol | C17H20ClNO | CID 2795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Chlophedianol Hydrochloride? [synapse.patsnap.com]

- 6. Clofedanol - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of (R)-Clofedanol: A Technical Overview and Guide to Stereoselective Investigation

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a comprehensive overview of the known pharmacological properties of Clofedanol, with a specific focus on the scientific imperative for characterizing its (R)-enantiomer. While extensive public data on the stereoselective pharmacology of (R)-Clofedanol is not available, this guide synthesizes the information on the racemic mixture and outlines the necessary experimental approaches to elucidate the specific profile of the (R)-enantiomer.

Introduction to Clofedanol

Clofedanol, also known as Chlophedianol, is a centrally acting antitussive agent used for the symptomatic relief of dry, non-productive cough.[1][2][3] Chemically, it is 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol and possesses a chiral center, existing as a racemic mixture of (R)- and (S)-enantiomers.[1] Beyond its primary antitussive effect, Clofedanol exhibits local anesthetic, antihistaminic, and potential anticholinergic properties.[2][3]

The importance of investigating the pharmacological profiles of individual enantiomers is well-established in drug development. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties, with one enantiomer often being responsible for the therapeutic activity (the eutomer) while the other may be less active, inactive, or contribute to adverse effects (the distomer). Therefore, a thorough understanding of the pharmacological profile of (R)-Clofedanol is critical for optimizing its therapeutic use and safety profile.

Pharmacological Profile of Racemic Clofedanol

The majority of publicly available data pertains to the racemic mixture of Clofedanol. Its pharmacological actions are summarized below.

Mechanism of Action

The primary mechanism of action of racemic Clofedanol is the suppression of the cough reflex via a direct effect on the cough center in the medulla oblongata.[1][4] This central action is distinct from many other antitussives. Notably, and contrary to some initial hypotheses for centrally acting antitussives, racemic Clofedanol has been reported to bind poorly to the sigma-1 receptor.[2]

Pharmacodynamics

The pharmacodynamic effects of racemic Clofedanol are multifaceted:

-

Antitussive: It effectively suppresses cough, with a potency that has been compared to other centrally acting agents.[5]

-

Antihistaminic: It possesses properties of a histamine H1 receptor antagonist.[3]

-

Local Anesthetic: It exhibits local anesthetic effects.[2]

-

Anticholinergic: At higher doses, it may exert anticholinergic effects.[2]

Pharmacokinetics

Information on the pharmacokinetics of racemic Clofedanol is limited but indicates the following:

-

Absorption: It is absorbed after oral administration.[4]

-

Excretion: The route of elimination for the metabolites is primarily renal.[4]

The Uncharacterized Profile of (R)-Clofedanol: A Scientific Gap

A comprehensive search of the scientific literature and public databases reveals a significant lack of specific data on the pharmacological profile of (R)-Clofedanol. Studies involving the chiral separation of Clofedanol followed by the pharmacological evaluation of each enantiomer are not publicly available. This represents a critical gap in the understanding of this drug's stereoselective pharmacology.

Quantitative Data Summary (Racemic Clofedanol)

Due to the absence of enantiomer-specific data, the following table summarizes the available information for racemic Clofedanol.

| Parameter | Value/Description | Reference(s) |

| Primary Indication | Symptomatic relief of dry, non-productive cough. | [1][3] |

| Mechanism of Action | Central suppression of the medullary cough center. | [1][4] |

| Receptor Interactions | Poor affinity for the sigma-1 receptor. | [2] |

| Histamine H1 receptor antagonism. | [3] | |

| Potential for muscarinic receptor antagonism. | [2] | |

| Metabolism | Hepatic. | [1][3] |

Proposed Experimental Protocols for the Characterization of (R)-Clofedanol

To address the current knowledge gap, the following experimental protocols are proposed for the comprehensive pharmacological profiling of (R)-Clofedanol.

Chiral Separation

The initial and critical step is the enantioselective separation of (R)- and (S)-Clofedanol from the racemic mixture.

-

Methodology: High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (CSP) is the standard method.[6][7][8][9]

-

Columns: Polysaccharide-based CSPs (e.g., Chiralpak® series) are often effective for the separation of chiral amines.

-

Mobile Phase: A systematic screening of mobile phases (e.g., hexane/isopropanol, methanol, acetonitrile with additives like diethylamine) should be performed to achieve optimal resolution.

-

Detection: UV detection at a suitable wavelength.

-

Confirmation of Absolute Configuration: The absolute configuration of the separated enantiomers should be confirmed using techniques such as X-ray crystallography or by comparison to a chiral standard if available.

-

In Vitro Pharmacodynamics: Receptor Binding Assays

To determine the receptor binding profile and affinity of (R)-Clofedanol.

-

Methodology: Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[10][11][12][13][14]

-

Target Receptors: Based on the profile of the racemate, binding affinities should be determined for:

-

Histamine H1 receptor

-

Muscarinic receptor subtypes (M1-M5)

-

Sigma-1 and Sigma-2 receptors (to confirm the low affinity of the (R)-enantiomer)

-

Other potential central nervous system targets.

-

-

Procedure:

-

Prepare cell membranes expressing the receptor of interest.

-

Incubate the membranes with a specific radioligand for the target receptor and varying concentrations of (R)-Clofedanol.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the IC50 (inhibitory concentration 50%) and subsequently the Ki (inhibition constant) value.

-

-

In Vitro Pharmacodynamics: Functional Assays

To determine the functional activity (agonist, antagonist, or inverse agonist) of (R)-Clofedanol at its target receptors.

-

Methodology:

-

For G-protein coupled receptors (e.g., histamine H1, muscarinic receptors):

-

GTPγS binding assay: Measures the activation of G-proteins upon receptor stimulation.

-

Second messenger assays: Measure changes in intracellular signaling molecules (e.g., calcium mobilization for H1 and M1/M3 receptors, cAMP levels for M2/M4 receptors).

-

-

Procedure:

-

Use cell lines expressing the receptor of interest.

-

Treat the cells with varying concentrations of (R)-Clofedanol in the presence or absence of a known agonist.

-

Measure the functional response using a suitable detection method (e.g., fluorescence, luminescence).

-

Determine the EC50 (effective concentration 50%) and Emax (maximum effect) for agonistic activity or the pA2/pKB for antagonistic activity.

-

-

In Vivo Pharmacodynamics: Antitussive Activity

To evaluate the antitussive efficacy of (R)-Clofedanol in an animal model.

-

Methodology: A cough model induced by a chemical irritant in guinea pigs or mice is a standard preclinical model.[15][16][17]

-

Irritant: Citric acid or capsaicin aerosol is commonly used to induce cough.

-

Procedure:

-

Administer (R)-Clofedanol orally or via another relevant route to the animals at various doses.

-

After a defined pretreatment time, expose the animals to the irritant aerosol in a whole-body plethysmograph.

-

Record the number of coughs over a specific period.

-

Compare the cough frequency in the (R)-Clofedanol-treated groups to a vehicle control group and a positive control group (e.g., codeine or dextromethorphan).

-

-

Pharmacokinetic Profiling

To determine the absorption, distribution, metabolism, and excretion (ADME) properties of (R)-Clofedanol.

-

Methodology:

-

In Vivo Studies: Administer (R)-Clofedanol to a suitable animal model (e.g., rats, dogs) via the intended clinical route (e.g., oral).

-

Collect blood samples at various time points.

-

Analyze the plasma concentrations of (R)-Clofedanol and any potential metabolites using a validated bioanalytical method (e.g., LC-MS/MS).

-

Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

-

-

In Vitro Metabolism:

-

Incubate (R)-Clofedanol with liver microsomes or hepatocytes to identify the major metabolites and the cytochrome P450 (CYP) enzymes involved in its metabolism.

-

-

Visualizations of Potential Pathways and Workflows

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows for the characterization of (R)-Clofedanol, based on the known pharmacology of the racemate and general pharmacological principles.

Conclusion

While racemic Clofedanol is known to be an effective centrally acting antitussive with additional pharmacological properties, the specific profile of its (R)-enantiomer remains to be elucidated. The principles of stereopharmacology strongly suggest that (R)-Clofedanol will possess a unique pharmacological profile that may differ significantly from the racemate and the (S)-enantiomer. The experimental workflows outlined in this document provide a clear path for the comprehensive characterization of (R)-Clofedanol. Such studies are essential for a complete understanding of its therapeutic potential and for any future drug development efforts focused on a single-enantiomer formulation. The elucidation of the pharmacological profile of (R)-Clofedanol will undoubtedly contribute to a more rational and optimized use of this antitussive agent.

References

- 1. Chlophedianol | C17H20ClNO | CID 2795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clofedanol - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Chlophedianol Hydrochloride? [synapse.patsnap.com]

- 5. A comparative randomized double-blind clinical trial of isoaminile citrate and chlophedianol hydrochloride as antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. An examination of experimental design in relation to receptor binding assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Receptor-Ligand Binding Assays [labome.com]

- 14. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 15. Deciphering the Antitussive, Expectorant, and Anti-Inflammatory Potentials of ShashamKyeongok-Go and Their Phytochemical Attributes: In Vivo Appraisal in ICR Mice [mdpi.com]

- 16. Studies on in vivo antitussive activity of Leucas lavandulaefolia using a cough model induced by sulfur dioxide gas in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. View of In vivo antitussive activity of Coccinia grandis against irritant aerosol and sulfur dioxide-induced cough model in rodents | Bangladesh Journal of Pharmacology [banglajol.info]

(R)-Chlophedianol: A Technical Guide to Core Basic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Chlophedianol, a centrally acting antitussive agent, has been utilized for the symptomatic relief of non-productive cough. This technical guide provides an in-depth overview of the core basic research on (R)-Chlophedianol, also known as clofedanol. It consolidates available quantitative data on its pharmacological properties, details key experimental methodologies, and visualizes its proposed mechanism of action. The primary mechanism of (R)-Chlophedianol is understood to be the suppression of the cough reflex via a direct effect on the cough center in the medulla oblongata. Additionally, it exhibits antihistaminic and local anesthetic properties. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the study and development of antitussive therapies.

Pharmacological Profile

(R)-Chlophedianol is a non-opioid antitussive agent. Its pharmacological activity extends beyond cough suppression, encompassing histamine H1 receptor antagonism and local anesthetic effects.

Mechanism of Action

The principal antitussive effect of (R)-Chlophedianol is mediated by its action on the central nervous system. It directly suppresses the cough center located in the medulla of the brain, thereby reducing the urge to cough[1][2]. While the precise molecular targets within the cough center have not been fully elucidated, it is suggested that modulation of neurotransmitter activity, potentially involving the enhancement of GABAergic inhibition, may play a role in diminishing neuronal excitability within this region[1].

(R)-Chlophedianol also possesses properties as a histamine H1 receptor antagonist, which may contribute to its therapeutic effect, particularly in cough associated with allergic conditions[3]. Furthermore, it has demonstrated local anesthetic properties, which can help to soothe throat irritation that may trigger coughing[4]. It is noteworthy that unlike many other antitussive drugs, chlophedianol binds poorly to the sigma-1 receptor.

Pharmacodynamics

The pharmacodynamic effects of (R)-Chlophedianol are summarized in the table below. Currently, specific quantitative data such as receptor binding affinities (Ki or IC50 values) and in vivo efficacy data (ED50) are not extensively available in publicly accessible literature.

| Pharmacodynamic Parameter | Species | Value | Method | Reference |

| Antitussive Efficacy | ||||

| Effective Dose (Clinical) | Human | 20 mg (3 times daily) | Double-blind, randomized clinical trial | [5] |

| Other Activities | ||||

| Histamine H1 Receptor Antagonism | - | Reported | - | [3] |

| Local Anesthetic Activity | - | Reported | - | [4] |

Pharmacokinetics

(R)-Chlophedianol is administered orally and is absorbed from the gastrointestinal tract. It is metabolized in the liver[2]. Specific pharmacokinetic parameters are not well-documented in the available literature.

| Pharmacokinetic Parameter | Species | Value | Route of Administration | Reference |

| Absorption | - | - | Oral | - |

| Metabolism | - | Hepatic | - | [2] |

| Elimination | - | - | - | - |

Experimental Protocols

Antitussive Activity Assay (Citric Acid-Induced Cough in Guinea Pigs)

This in vivo model is a standard method for evaluating the efficacy of antitussive agents.

Principle: Conscious guinea pigs are exposed to an aerosol of a tussive agent, typically citric acid, which induces a cough response. The efficacy of a test compound is determined by its ability to reduce the number of coughs compared to a vehicle control.

Protocol:

-

Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental environment.

-

Baseline Cough Response: Animals are placed in a whole-body plethysmograph and exposed to a nebulized solution of citric acid (e.g., 0.3 M) for a fixed period (e.g., 10 minutes). The number of coughs is recorded.

-

Drug Administration: (R)-Chlophedianol hydrochloride or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

-

Post-Treatment Cough Challenge: At a predetermined time after drug administration (e.g., 1 hour), the animals are re-exposed to the citric acid aerosol, and the number of coughs is recorded.

-

Data Analysis: The percentage inhibition of the cough response is calculated for each animal.

Histamine H1 Receptor Binding Assay

This in vitro assay is used to determine the affinity of a compound for the histamine H1 receptor.

Principle: A radiolabeled ligand with known high affinity for the H1 receptor (e.g., [³H]-pyrilamine) is incubated with a source of H1 receptors (e.g., cell membranes from cells expressing the receptor). The ability of a test compound to displace the radioligand is measured, and from this, its binding affinity (Ki) can be determined.

Protocol:

-

Membrane Preparation: Membranes are prepared from a cell line stably expressing the human histamine H1 receptor.

-

Incubation: A constant concentration of the radioligand and varying concentrations of the test compound ((R)-Chlophedianol) are incubated with the prepared membranes in a suitable buffer.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Workflows

Proposed Central Mechanism of Antitussive Action

The primary action of (R)-Chlophedianol is the suppression of the cough reflex at the level of the brainstem. The following diagram illustrates the proposed, albeit not fully detailed, signaling pathway.

Caption: Proposed central mechanism of (R)-Chlophedianol's antitussive action.

Experimental Workflow for Preclinical Antitussive Efficacy Testing

The following diagram outlines a typical workflow for the preclinical evaluation of a novel antitussive agent like (R)-Chlophedianol.

Caption: A generalized experimental workflow for preclinical antitussive drug discovery.

Conclusion

(R)-Chlophedianol is a centrally acting antitussive with a long history of clinical use. Its primary mechanism involves the suppression of the medullary cough center, complemented by antihistaminic and local anesthetic effects. While its clinical efficacy is established, this technical guide highlights the need for further basic research to fully elucidate its molecular mechanism of action and to quantify its pharmacological and pharmacokinetic properties. Such studies would not only enhance our understanding of this particular drug but also contribute to the broader field of antitussive drug development.

References

- 1. What is the mechanism of Chlophedianol Hydrochloride? [synapse.patsnap.com]

- 2. Chlophedianol | C17H20ClNO | CID 2795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is Chlophedianol Hydrochloride used for? [synapse.patsnap.com]

- 5. A comparative randomized double-blind clinical trial of isoaminile citrate and chlophedianol hydrochloride as antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Clofedanol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofedanol, a centrally acting antitussive agent, has been utilized for the symptomatic relief of non-productive coughs for decades. As a chiral molecule, clofedanol exists as a pair of enantiomers, (+)-clofedanol and (-)-clofedanol. This technical guide provides an in-depth exploration of the discovery, synthesis, chiral resolution, and the historical context of its enantiomeric forms. While the racemic mixture has been the predominantly marketed form, understanding the properties and synthesis of the individual stereoisomers is crucial for modern drug development and stereospecific pharmacological assessment. This document consolidates available historical and technical data, including detailed experimental protocols derived from seminal publications, quantitative data on the physical properties of the enantiomers, and logical workflows for their preparation and separation.

Introduction

Clofedanol, chemically known as 1-(2-chlorophenyl)-1-phenyl-3-(dimethylamino)propan-1-ol, is a non-opioid cough suppressant.[1][2] Its mechanism of action is attributed to a direct effect on the cough center in the medulla oblongata.[1][3] The presence of a chiral center at the C1 position gives rise to two enantiomers. The differential pharmacology of enantiomers is a cornerstone of modern pharmaceutical science, as individual stereoisomers of a drug can exhibit distinct pharmacokinetic and pharmacodynamic profiles.[4] This guide delves into the foundational work on the separation and characterization of clofedanol enantiomers, providing a valuable resource for researchers in medicinal chemistry and drug development.

History of Discovery and Development

Clofedanol was first introduced as an antitussive agent in the 1950s.[5] The initial development and clinical use focused on the racemic mixture, the equimolar combination of both enantiomers. Early research into the synthesis and resolution of the enantiomers of clofedanol was conducted in the early 1960s. Notably, the work of Seeger and Engel in 1962, and Markovac-Prpić and colleagues in 1960, laid the groundwork for the separation and characterization of (+)- and (-)-clofedanol. These pioneering studies provided the first insights into the stereochemistry of this antitussive agent.

Synthesis and Chiral Resolution

The preparation of individual clofedanol enantiomers historically involves a two-step process: the synthesis of the racemic compound followed by chiral resolution.

Synthesis of Racemic Clofedanol

The synthesis of racemic clofedanol is typically achieved through a Grignard reaction. The general workflow involves the reaction of a phenylmagnesium halide with a suitable aminoketone precursor.

-

Precursor Synthesis: The synthesis starts with the preparation of 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride from 2-chloroacetophenone, paraformaldehyde, and dimethylamine hydrochloride via a Mannich reaction.

-

Grignard Reaction: Phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in anhydrous ether.

-

Reaction with Aminoketone: A solution of 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one (the free base) in anhydrous ether is added dropwise to the Grignard reagent at room temperature.

-

Work-up: The reaction mixture is hydrolyzed with a saturated aqueous solution of ammonium chloride. The ether layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification and Salt Formation: The resulting crude oil (racemic clofedanol) is purified by distillation under reduced pressure. The hydrochloride salt is then prepared by treating a solution of the base in acetone with hydrogen chloride gas. The resulting precipitate is collected by filtration and recrystallized.

// Nodes A [label="2-Chloroacetophenone +\nParaformaldehyde +\nDimethylamine HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Mannich Reaction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="1-(2-chlorophenyl)-3-\n(dimethylamino)propan-1-one HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Phenylmagnesium\nBromide", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Grignard Reaction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Racemic Clofedanol", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Salt Formation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Racemic Clofedanol HCl", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> E; D -> E; E -> F; F -> H; G -> H; H -> I; } .enddot Caption: Synthesis of Racemic Clofedanol Hydrochloride.

Chiral Resolution of Racemic Clofedanol

The separation of the enantiomers of racemic clofedanol is achieved by classical resolution using a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.

-

Formation of Diastereomeric Salts: Racemic clofedanol base is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or a derivative, is added to the solution.

-

Fractional Crystallization: The solution is allowed to stand, often at a reduced temperature, to induce the crystallization of one of the diastereomeric salts. The less soluble diastereomer will precipitate out of the solution.

-

Isolation of the First Enantiomer: The crystals are collected by filtration. The free base of the corresponding enantiomer is then liberated by treating the salt with a base (e.g., sodium hydroxide solution) and extracting with an organic solvent.

-

Isolation of the Second Enantiomer: The mother liquor from the fractional crystallization, which is now enriched in the other diastereomer, is treated to recover the other enantiomer. This often involves evaporation of the solvent, liberation of the free base, and subsequent crystallization with the opposite enantiomer of the resolving agent or a different resolving agent.

-

Purification: Both enantiomers are typically purified by recrystallization to achieve high optical purity.

// Nodes Racemate [label="Racemic Clofedanol", fillcolor="#FBBC05", fontcolor="#202124"]; ResolvingAgent [label="Chiral Resolving Agent\n(e.g., (+)-Tartaric Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; SaltFormation [label="Formation of\nDiastereomeric Salts", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diastereomers [label="Mixture of\nDiastereomeric Salts", fillcolor="#F1F3F4", fontcolor="#202124"]; FractionalCrystallization [label="Fractional Crystallization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LessSoluble [label="Less Soluble\nDiastereomeric Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; MoreSoluble [label="More Soluble\nDiastereomeric Salt\n(in mother liquor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Liberation1 [label="Liberation of Free Base", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Liberation2 [label="Liberation of Free Base", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enantiomer1 [label="(+)-Clofedanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enantiomer2 [label="(-)-Clofedanol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Racemate -> SaltFormation; ResolvingAgent -> SaltFormation; SaltFormation -> Diastereomers; Diastereomers -> FractionalCrystallization; FractionalCrystallization -> LessSoluble [label="Precipitation"]; FractionalCrystallization -> MoreSoluble; LessSoluble -> Liberation1; MoreSoluble -> Liberation2; Liberation1 -> Enantiomer1; Liberation2 -> Enantiomer2; } .enddot Caption: Chiral Resolution of Racemic Clofedanol.

Quantitative Data

The following table summarizes the known quantitative data for the enantiomers of clofedanol. It is important to note that detailed pharmacological comparisons of the enantiomers are not extensively reported in publicly available literature.

| Property | Racemic Clofedanol | (+)-Clofedanol | (-)-Clofedanol |

| Melting Point (°C) | 118-120 | 124-126 | 124-126 |

| Specific Rotation ([α]D) | Not Applicable | +25.5° (c=2, ethanol) | -25.5° (c=2, ethanol) |

| Antitussive Activity | Effective | Data not available | Data not available |

Note: The data presented is compiled from historical literature and may require modern re-evaluation for confirmation.

Pharmacological Considerations

While clofedanol is established as a centrally acting antitussive, the specific contributions of each enantiomer to its overall pharmacological profile are not well-documented in modern literature. Generally, for chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to side effects. Further research is warranted to elucidate the specific antitussive potency and potential off-target effects of (+)- and (-)-clofedanol. This knowledge would be invaluable for any future development of an enantiopure formulation.

Conclusion

The discovery and resolution of clofedanol enantiomers represent a classic example of stereochemical investigation in medicinal chemistry. The foundational work carried out in the mid-20th century provided the essential methods for separating and characterizing these stereoisomers. While the racemic form has been the mainstay in clinical practice, the principles of chiral pharmacology suggest that an enantiopure formulation could offer a more refined therapeutic profile. This technical guide serves as a comprehensive resource for understanding the historical context and the practical chemistry of clofedanol enantiomers, providing a solid foundation for future research and development in this area.

References

In Silico Modeling of (R)-Clofedanol Receptor Binding: A Technical Guide

Affiliation: Google Research

Abstract

(R)-Clofedanol is the active enantiomer of the centrally-acting antitussive agent Clofedanol. Its pharmacological profile suggests activity as a histamine H1 receptor antagonist and potential interactions with muscarinic acetylcholine receptors.[] A comprehensive understanding of its receptor binding characteristics at the molecular level is crucial for elucidating its mechanism of action and guiding further drug development efforts. This technical guide provides a detailed framework for the in silico modeling of (R)-Clofedanol's binding to its putative primary targets, the histamine H1 receptor and muscarinic M1/M3 receptors. Due to the current absence of publicly available quantitative binding data for (R)-Clofedanol, this document serves as a methodological whitepaper, outlining the necessary experimental and computational protocols to achieve this goal. We present standardized experimental procedures for determining binding affinities, a step-by-step workflow for molecular docking and simulation, and illustrative data tables to guide the presentation of future results. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antitussive agents and GPCR-ligand interactions.

Introduction

Clofedanol, also known as Chlophedianol, is a centrally-acting cough suppressant with known local anesthetic and antihistamine properties, and potential anticholinergic effects at higher doses.[] The therapeutic activity is primarily attributed to the (R)-enantiomer. The primary mechanism of antitussive action is believed to be a direct effect on the cough center in the medulla oblongata. Beyond this central effect, its peripheral activity, particularly its interaction with G-protein coupled receptors (GPCRs) like the histamine H1 receptor, contributes to its overall pharmacological profile.

In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful approach to investigate drug-receptor interactions at an atomic level. These computational methods can predict binding modes, identify key interacting residues, and estimate binding affinities, thereby providing invaluable insights for rational drug design and optimization.

This whitepaper outlines a comprehensive strategy for the in silico characterization of (R)-Clofedanol's binding to the human histamine H1 receptor and muscarinic M1 and M3 receptors. It provides detailed experimental protocols for obtaining the necessary quantitative binding data and a complete workflow for the subsequent computational modeling studies.

Putative Molecular Targets and Signaling Pathways

Based on its pharmacological description, the primary molecular targets for investigation are the histamine H1 receptor (HRH1) and muscarinic acetylcholine receptors (M1 and M3).

-

Histamine H1 Receptor (HRH1): As a known antihistamine, (R)-Clofedanol is expected to act as an antagonist or inverse agonist at this receptor. The HRH1 is a GPCR that, upon activation by histamine, couples to the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

-

Muscarinic Acetylcholine Receptors (M1 & M3): The potential for anticholinergic effects suggests interaction with muscarinic receptors. M1 and M3 receptors also couple to Gq/11 proteins and activate the same PLC-mediated signaling pathway as the H1 receptor. Antagonism of these receptors in the respiratory tract can lead to bronchodilation and reduced mucus secretion.

Signaling Pathway Diagrams

Data Presentation: Quantitative Receptor Binding

A critical prerequisite for meaningful in silico modeling is the availability of quantitative experimental data. Binding affinities are typically determined through radioligand binding assays and expressed as inhibition constants (Ki), dissociation constants (Kd), or half-maximal inhibitory concentrations (IC50).

Note: As of the date of this publication, specific binding affinity data for (R)-Clofedanol against histamine and muscarinic receptors are not available in the public domain. The following tables are provided for illustrative purposes, showcasing how such data should be structured, using well-characterized reference compounds.

Table 1: Illustrative Histamine H1 Receptor Binding Affinities

| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| (R)-Clofedanol | [3H]mepyramine | HEK293 (human H1) | TBD | Hypothetical |

| Diphenhydramine | [3H]pyrilamine | Guinea Pig Brain | 15 | Published Data |

| Cetirizine | [3H]pyrilamine | Human H1 | 2.5 | Published Data |

| Loratadine | [3H]pyrilamine | Human H1 | 1.1 | Published Data |

Table 2: Illustrative Muscarinic Receptor Subtype Binding Affinities

| Compound | Radioligand | Receptor Subtype | Ki (nM) | Reference |

| (R)-Clofedanol | [3H]NMS | M1 (human) | TBD | Hypothetical |

| (R)-Clofedanol | [3H]NMS | M2 (human) | TBD | Hypothetical |

| (R)-Clofedanol | [3H]NMS | M3 (human) | TBD | Hypothetical |

| Atropine | [3H]NMS | M1 | 1.6 | Published Data |

| Atropine | [3H]NMS | M2 | 2.1 | Published Data |

| Atropine | [3H]NMS | M3 | 1.7 | Published Data |

| Pirenzepine | [3H]pirenzepine | M1 | 8.1 | Published Data |

TBD: To Be Determined

Experimental Protocols: Receptor Binding Assays

To generate the quantitative data outlined in Section 3, standardized radioligand binding assays should be performed.

General Radioligand Binding Assay Protocol

This protocol is a general template for a competitive inhibition binding assay, which is used to determine the Ki of a test compound ((R)-Clofedanol).

Materials:

-

Receptor Source: Membrane preparations from cells stably expressing the human receptor of interest (e.g., HEK293-hHRH1, CHO-hM1, CHO-hM3).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]mepyramine for H1, [³H]N-methylscopolamine ([³H]NMS) for muscarinic receptors).

-

Test Compound: (R)-Clofedanol, serially diluted.

-

Non-specific Binding Control: A high concentration of a known, unlabeled antagonist (e.g., 10 µM mianserin for H1, 1 µM atropine for muscarinic receptors).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Incubation Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of the test compound ((R)-Clofedanol).

-

Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control compound.

-

Initiate Reaction: Add the receptor membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Silico Modeling Workflow

The following workflow outlines the computational steps to model the interaction of (R)-Clofedanol with its target receptors.

Homology Modeling

If an experimental structure (X-ray crystallography or Cryo-EM) of the target receptor is unavailable, a homology model must be built.

-

Template Selection: Use a protein BLAST search against the Protein Data Bank (PDB) to find suitable template structures with high sequence identity, preferably a GPCR of the same class with a bound antagonist.

-

Sequence Alignment: Align the target receptor sequence with the template sequence.

-

Model Building: Use modeling software (e.g., MODELLER, SWISS-MODEL) to generate the 3D model of the target receptor based on the alignment.

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK (Ramachandran plots) and verify stereochemical parameters.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Receptor Preparation: Prepare the receptor structure (from PDB or homology model) by adding hydrogen atoms, assigning partial charges, and removing water molecules.

-

Ligand Preparation: Generate a 3D structure of (R)-Clofedanol, assign the correct stereochemistry, and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Binding Site Definition: Define the binding pocket. For GPCRs, this is typically the orthosteric site within the transmembrane helices. A grid box encompassing this region is generated.

-

Docking Simulation: Use docking software (e.g., AutoDock Vina, Glide, GOLD) to dock (R)-Clofedanol into the defined binding site. The software will generate multiple binding poses ranked by a scoring function.

-

Pose Analysis: Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts with receptor residues. The results should be compared with known structure-activity relationships of other ligands for the same receptor.

Molecular Dynamics (MD) Simulation

MD simulations are used to assess the stability of the docked ligand-receptor complex and to refine the binding pose over time.

-

System Setup: The best-ranked docked complex is placed in a simulated membrane bilayer (for GPCRs) and solvated with an explicit water model. Ions are added to neutralize the system.

-

Equilibration: The system is gradually heated and equilibrated to the target temperature and pressure while restraints on the protein and ligand are slowly released.

-

Production Run: A production MD simulation is run for a significant period (e.g., 100-500 nanoseconds) to observe the dynamics of the complex.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone) and to analyze persistent interactions over time.

-

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the trajectory to estimate the binding free energy, providing a more rigorous prediction of binding affinity than docking scores alone.

Conclusion

This technical guide provides a comprehensive framework for the experimental and computational investigation of (R)-Clofedanol's interaction with its putative receptor targets. By following the detailed protocols for radioligand binding assays, researchers can generate the essential quantitative data needed to validate and inform in silico models. The outlined workflow for homology modeling, molecular docking, and molecular dynamics simulation offers a robust pathway to elucidate the molecular determinants of (R)-Clofedanol's binding affinity and selectivity. The successful application of these methods will not only deepen our understanding of this specific antitussive agent but also provide a valuable template for the characterization of other novel GPCR-targeting compounds. The integration of these experimental and computational approaches is paramount for modern drug discovery and development.

References

(R)-Clofedanol: A Technical Whitepaper on its Central Nervous System Activity and Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Clofedanol, an enantiomer of the centrally acting antitussive agent Clofedanol (also known as Chlophedianol), holds potential for therapeutic development due to its pharmacological activity within the central nervous system (CNS). This technical guide provides a comprehensive overview of the known CNS activity and effects of Clofedanol, with a specific focus on the (R)-enantiomer where information is available. This document summarizes the mechanism of action, pharmacological effects, and available data, while also highlighting areas where further research is required to fully elucidate the specific contributions of the (R)-enantiomer. The primary mechanism of action for Clofedanol is the suppression of the cough reflex via a direct effect on the cough center located in the medulla oblongata.[1][2][3][4] In addition to its antitussive properties, Clofedanol exhibits local anesthetic, antihistamine, and potential anticholinergic effects, particularly at higher doses.[2][5] This guide will delve into the available quantitative data, relevant experimental protocols, and the neurochemical pathways involved in its CNS effects.

Introduction

Clofedanol is a non-narcotic, centrally acting antitussive agent utilized for the symptomatic relief of dry, non-productive coughs.[3][5][6] It has been available in various markets for several decades and is recognized for its efficacy and distinct pharmacological profile compared to opioid-based antitussives.[3] As a chiral molecule, Clofedanol exists as two enantiomers: (R)-Clofedanol and (S)-Clofedanol. The study of single enantiomers of racemic drugs is a critical aspect of modern drug development, as it can lead to compounds with improved efficacy, selectivity, and a more favorable side-effect profile. This whitepaper aims to consolidate the current understanding of (R)-Clofedanol's CNS activity, providing a valuable resource for researchers and professionals in the field of drug development and neuropharmacology.

Quantitative Pharmacological Data

Quantitative data on the specific binding affinities and potency of (R)-Clofedanol at various CNS receptors are not extensively available in publicly accessible literature. The following tables summarize the available information for the racemic mixture, highlighting the need for further enantiomer-specific research.

Table 1: Receptor Binding Profile of Clofedanol (Racemic)

| Receptor Target | Binding Affinity (Ki) | Potency (IC50/EC50) | Comments |

| Sigma-1 | Poor binding | Not Available | Unlike many other antitussives like dextromethorphan, Clofedanol binds poorly to the sigma-1 receptor.[5] |

| Histamine H1 | Not Available | Not Available | Clofedanol exhibits antihistamine properties, suggesting interaction with H1 receptors.[2][5] |

| Muscarinic Acetylcholine | Not Available | Not Available | Anticholinergic effects are noted at high doses, indicating potential interaction with muscarinic receptors.[2][5] |

Table 2: Pharmacokinetic Parameters of Clofedanol (Racemic)

| Parameter | Value | Species | Comments |

| Absorption | Rapidly absorbed after oral administration. | Human | Peak plasma concentrations are typically reached within a few hours.[4] |

| Distribution | Crosses the blood-brain barrier to act on the CNS.[4] | Not Specified | |

| Metabolism | Primarily hepatic.[1][2][4] | Human | Metabolized into various metabolites.[4] |

| Elimination | Metabolites are excreted via the kidneys.[4] | Human | |

| Half-life | Relatively long, contributing to a prolonged duration of action.[4] | Human | Specific values are not well-documented. |

Mechanism of Action and Signaling Pathways

The primary CNS effect of Clofedanol is the suppression of the cough reflex. This is achieved through its action on the medullary cough center, a complex network of neurons in the brainstem responsible for coordinating the cough response.[1][2][3][4]

The cough reflex is initiated by the stimulation of afferent nerves in the respiratory tract, which transmit signals to the nucleus of the solitary tract (NTS) in the medulla. The NTS then processes these signals and projects to other brainstem regions that generate the motor pattern of a cough. The neurochemistry of this central pathway involves a variety of neurotransmitters, including glutamate (excitatory) and GABA (inhibitory), as well as modulatory inputs from serotonergic and dopaminergic systems.

(R)-Clofedanol is believed to modulate neurotransmission within this medullary network to suppress the cough reflex. While the precise molecular targets have not been fully elucidated, its known antihistaminic and anticholinergic properties may contribute to its overall CNS effects.

Diagram 1: Proposed Central Mechanism of Action for Clofedanol

Caption: Proposed mechanism of (R)-Clofedanol in the CNS cough reflex pathway.

Experimental Protocols

The following are descriptions of standard experimental protocols that would be employed to characterize the CNS activity of a compound like (R)-Clofedanol.

In Vivo Antitussive Activity Assay

This protocol is designed to assess the cough-suppressant effects of a test compound in an animal model.

-

Objective: To determine the dose-dependent antitussive efficacy of (R)-Clofedanol.

-

Animal Model: Typically, guinea pigs or cats are used as they have a well-characterized cough reflex.

-

Procedure:

-

Animals are placed in a whole-body plethysmograph to monitor respiratory patterns and detect coughs.

-

A baseline cough response is established by exposing the animals to a tussive agent, such as an aerosol of citric acid or capsaicin.

-

(R)-Clofedanol is administered at various doses (e.g., via oral gavage or intraperitoneal injection).

-

After a predetermined time for drug absorption and distribution, the animals are re-challenged with the tussive agent.

-

The number of coughs is recorded and compared to the baseline and vehicle control groups.

-

-

Data Analysis: The percentage inhibition of the cough response is calculated for each dose, and a dose-response curve is generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Diagram 2: Experimental Workflow for In Vivo Antitussive Assay

Caption: Workflow for assessing in vivo antitussive activity.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for specific receptors.

-

Objective: To quantify the binding affinity (Ki) of (R)-Clofedanol for a panel of CNS receptors (e.g., histamine, muscarinic, sigma receptors).

-

Materials:

-

Membrane preparations from cells expressing the target receptor or from specific brain regions.

-

A radiolabeled ligand known to bind specifically to the target receptor.

-

(R)-Clofedanol at various concentrations.

-

-

Procedure:

-

The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of (R)-Clofedanol.

-

The mixture is allowed to reach equilibrium.

-

The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

-

The amount of radioactivity on the filter, corresponding to the bound ligand, is quantified using a scintillation counter.

-

-

Data Analysis: A competition binding curve is generated by plotting the percentage of radioligand binding against the concentration of (R)-Clofedanol. The IC50 (the concentration of (R)-Clofedanol that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.

Neuronal Firing Assay (Electrophysiology)

This protocol assesses the effect of a compound on the electrical activity of neurons.

-

Objective: To determine the effect of (R)-Clofedanol on the firing rate of neurons in the medullary cough center (e.g., in the NTS).

-

Preparation: Brainstem slices containing the NTS are prepared from rodents.

-

Procedure:

-

A brainstem slice is placed in a recording chamber and superfused with artificial cerebrospinal fluid.

-

A microelectrode is used to record the extracellular or intracellular electrical activity (action potentials) of a single neuron.

-

A baseline firing rate is established.

-

(R)-Clofedanol is applied to the slice via the superfusion medium at various concentrations.

-

Changes in the neuronal firing rate and pattern are recorded.

-

-

Data Analysis: The firing frequency before, during, and after the application of (R)-Clofedanol is compared to determine its excitatory or inhibitory effects.

CNS Effects and Side Effect Profile

The CNS effects of Clofedanol are primarily related to its antitussive action. However, other CNS effects, which may be considered side effects, can occur, particularly at higher doses. These include:

-

Drowsiness and Dizziness: These are common side effects associated with many centrally acting agents.[6]

-

Excitement and Irritability: Paradoxical excitement can occur in some individuals.

-

Nightmares and Hallucinations: These are rare but have been reported.[5]

It is important to note that the specific contribution of the (R)-enantiomer to this side effect profile has not been separately characterized.

Conclusion and Future Directions

Clofedanol is an effective, centrally acting antitussive agent with a complex pharmacological profile. While its primary mechanism of action involves the suppression of the medullary cough center, the precise molecular targets and the specific role of the (R)-enantiomer remain to be fully elucidated. The lack of publicly available, detailed quantitative data for (R)-Clofedanol underscores a significant gap in the understanding of this compound.

Future research should focus on:

-

Enantioselective Pharmacology: Conducting comprehensive receptor binding and functional assays to determine the specific pharmacological profile of (R)-Clofedanol and (S)-Clofedanol.

-

In Vivo Efficacy and Safety: Performing head-to-head in vivo studies to compare the antitussive efficacy and side effect profiles of the individual enantiomers and the racemic mixture.

-

Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer to understand any stereoselective pharmacokinetic differences.

-

Mechanism of Action: Utilizing advanced techniques, such as in vivo microdialysis and electrophysiology in specific brainstem nuclei, to delineate the precise neurochemical and cellular mechanisms by which (R)-Clofedanol suppresses the cough reflex.

A thorough investigation into the properties of (R)-Clofedanol could potentially lead to the development of a more refined antitussive therapy with an optimized efficacy and safety profile. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

- 1. Chlophedianol | C17H20ClNO | CID 2795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is Chlophedianol Hydrochloride used for? [synapse.patsnap.com]

- 4. What is the mechanism of Chlophedianol Hydrochloride? [synapse.patsnap.com]

- 5. Clofedanol - Wikipedia [en.wikipedia.org]

- 6. Chlophedianol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

Preliminary Investigation of (R)-Clofedanol Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Clofedanol, a centrally acting antitussive agent, undergoes hepatic metabolism, a critical process influencing its efficacy and safety profile. This technical guide provides a preliminary overview of the known metabolites of (R)-Clofedanol, drawing from the available scientific literature. While comprehensive quantitative data and detailed experimental protocols remain limited in publicly accessible domains, this document synthesizes the foundational knowledge to guide further research and drug development efforts. The primary metabolic pathways appear to involve N-demethylation and hydroxylation, leading to the formation of key metabolites that are subsequently excreted. Further investigation is warranted to fully elucidate the complete metabolic fate, quantify the various metabolic products, and delineate the specific enzymatic pathways involved.

Introduction

(R)-Clofedanol, also known as Chlophedianol, is recognized for its role as a cough suppressant.[1][2][3][4][5][6] Like many pharmaceutical compounds, its journey through the human body involves metabolic transformation, primarily within the liver, before excretion.[1][2][4] Understanding the biotransformation of (R)-Clofedanol is paramount for a comprehensive assessment of its pharmacokinetic and pharmacodynamic properties. This guide aims to consolidate the existing, albeit limited, information on the metabolites of (R)-Clofedanol to serve as a foundational resource for the scientific community.

Metabolic Pathways of (R)-Clofedanol

The metabolism of (R)-Clofedanol is understood to occur principally in the liver.[1][2][4] Based on a key study in the field, the primary metabolic transformations involve Phase I reactions, specifically N-demethylation and hydroxylation.

A pivotal, yet not widely accessible, 1988 study by Straub in the Journal of Chromatography provides the most specific insights into the metabolism of clofedanol. The study, titled "Determination of clofedanol and its metabolites in human urine by computerized gas chromatography-mass spectrometry," stands as a cornerstone in understanding the biotransformation of this compound.

The primary identified metabolic pathways are:

-

N-demethylation: This process involves the removal of a methyl group from the dimethylamino moiety of the (R)-Clofedanol molecule.

-

Hydroxylation: This reaction introduces a hydroxyl group onto the aromatic rings of the molecule.

These initial transformations may be followed by Phase II conjugation reactions, such as glucuronidation, to facilitate excretion.[7][8] However, specific conjugates of (R)-Clofedanol metabolites have not been extensively documented in the readily available literature.

Visualizing the Metabolic Pathway

The following diagram illustrates the proposed primary metabolic pathway of (R)-Clofedanol.

Identified Metabolites of (R)-Clofedanol

Based on the foundational work in this area, the following metabolites have been identified:

| Metabolite Name | Abbreviation | Metabolic Pathway |

| N-demethyl-clofedanol | - | N-demethylation |

| Hydroxylated clofedanol | - | Hydroxylation |

Note: The precise position of hydroxylation on the aromatic rings was not specified in the readily accessible literature. Further analytical studies would be required to confirm the exact isomeric forms of the hydroxylated metabolites.

Quantitative Data

Regrettably, specific quantitative data on the relative abundance of (R)-Clofedanol and its metabolites in biological fluids (e.g., plasma, urine) are not available in the public domain. The seminal 1988 study by Straub likely contains such data, but the full text is not widely accessible. To advance the understanding of (R)-Clofedanol's pharmacokinetics, future research should focus on developing and validating quantitative assays for the parent drug and its key metabolites.

Experimental Protocols

Detailed experimental protocols for the extraction, separation, and identification of (R)-Clofedanol metabolites are not extensively described in recent, accessible literature. However, based on the methods employed in the 1988 Straub study and general practices in drug metabolism research, a general workflow can be proposed.

General Workflow for Metabolite Identification

The following diagram outlines a typical experimental workflow for the identification and analysis of drug metabolites.

Key Methodological Considerations

-

Sample Preparation: Extraction of (R)-Clofedanol and its metabolites from biological matrices like urine or plasma is a critical first step. This typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering endogenous compounds.

-

Chromatographic Separation: Gas chromatography (GC) or liquid chromatography (LC) is employed to separate the parent drug from its metabolites. The choice of column and mobile/carrier phase is crucial for achieving optimal resolution.

-

Mass Spectrometric Detection: Mass spectrometry (MS), often in tandem (MS/MS), is the definitive technique for identifying and quantifying metabolites. Electron ionization (EI) is commonly used in GC-MS, while electrospray ionization (ESI) is typical for LC-MS.

-

Data Analysis: Metabolite identification is achieved by comparing the mass spectra of unknown peaks with those of reference standards or by interpreting fragmentation patterns. Quantification relies on the use of internal standards and the generation of calibration curves.

Future Directions

The preliminary investigation of (R)-Clofedanol metabolites highlights a significant gap in the publicly available scientific literature. To build a comprehensive understanding of this drug's metabolic fate, the following research avenues are recommended:

-

Replication and Expansion of Early Studies: Re-evaluating the metabolism of (R)-Clofedanol using modern analytical techniques, such as high-resolution mass spectrometry, would provide more detailed structural information on its metabolites.

-

In Vitro Metabolism Studies: Utilizing human liver microsomes or hepatocytes to identify the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of (R)-Clofedanol.

-

Quantitative Pharmacokinetic Studies: Conducting studies to determine the plasma and urine concentrations of (R)-Clofedanol and its major metabolites over time in human subjects.

-

Synthesis of Metabolite Standards: Chemical synthesis of the identified metabolites is essential for their definitive identification and for use as reference standards in quantitative assays.

Conclusion

While it is established that (R)-Clofedanol is metabolized in the liver, detailed public information regarding its specific metabolites, their quantitative disposition, and the enzymes involved is scarce. The primary metabolic pathways appear to be N-demethylation and hydroxylation. This technical guide summarizes the currently available information and proposes a framework for future research. A more in-depth understanding of the metabolism of (R)-Clofedanol is crucial for optimizing its therapeutic use and ensuring patient safety. The scientific community is encouraged to pursue further investigations to fill the existing knowledge gaps.

References

- 1. What is the mechanism of Chlophedianol Hydrochloride? [synapse.patsnap.com]

- 2. Human Metabolome Database: Showing metabocard for Chlophedianol (HMDB0015585) [hmdb.ca]

- 3. Chlophedianol | C17H20ClNO | CID 2795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Clofedanol - Wikipedia [en.wikipedia.org]

- 7. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Biotransformation of Toxicants: Phase I and II Reactions • Food Safety Institute [foodsafety.institute]

Solubility and stability of (R)-Clofedanol in research solvents

An In-depth Technical Guide on the Solubility and Stability of (R)-Clofedanol in Research Solvents

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of (R)-Clofedanol in common research solvents. The information is intended for researchers, scientists, and professionals involved in drug development and formulation.

Introduction to (R)-Clofedanol

(R)-Clofedanol, the R-enantiomer of Clofedanol, is a centrally acting antitussive agent.[1] Understanding its solubility and stability is crucial for developing robust analytical methods, designing appropriate formulations, and ensuring the quality and efficacy of research and pharmaceutical products. This guide summarizes the currently available, albeit limited, quantitative and qualitative solubility data and provides detailed experimental methodologies for its determination. Furthermore, it outlines protocols for stability testing and proposes potential degradation pathways based on the molecule's chemical structure.

Data Presentation

Due to the limited availability of specific quantitative data for (R)-Clofedanol, the following tables include data for the racemic mixture (Clofedanol) and its hydrochloride salt (Chlophedianol HCl) to provide an estimate of its solubility characteristics. Researchers should determine the solubility of the specific (R)-enantiomer for their applications.

Table 1: Solubility of Clofedanol and its Hydrochloride Salt

| Compound/Salt | Solvent | Solubility | Temperature (°C) | Notes |

| Clofedanol | Water | 0.0621 mg/mL | Not Specified | Computationally predicted data.[2][3] |

| Chlophedianol HCl | DMSO | 125 mg/mL | Not Specified | Requires sonication to dissolve.[4][5] |

| Chlophedianol HCl | Water | Soluble | Not Specified | Qualitative description.[6] |

| Chlophedianol HCl | Water | Insoluble | Not Specified | Contradictory qualitative description.[7][8] |

| Chlophedianol HCl | Chloroform | Slightly Soluble | Not Specified | Qualitative description.[] |

| Chlophedianol HCl | Methanol | Slightly Soluble | Not Specified | Qualitative description.[] |

Table 2: Stability Profile of Chlophedianol Hydrochloride

| Condition | Description |

| General Stability | Exhibits a moderate stability profile under standard conditions.[6] |

| Hygroscopicity | The compound is hygroscopic.[] |

| Storage | Recommended storage is in a refrigerator under an inert atmosphere.[] |

Experimental Protocols

Solubility Determination

The following protocols describe the shake-flask method, a common technique for determining both kinetic and thermodynamic solubility.

1. Kinetic Solubility Assay

This method is rapid and suitable for high-throughput screening.

-

Materials : (R)-Clofedanol, DMSO, selected research solvents (e.g., phosphate-buffered saline pH 7.4, ethanol, methanol, acetonitrile), 96-well plates, plate shaker, plate reader (for UV-Vis spectrophotometry or nephelometry).

-

Procedure :

-

Prepare a stock solution of (R)-Clofedanol in DMSO (e.g., 10 mM).

-

Add a small volume of the DMSO stock solution to each well of a 96-well plate.

-

Add the desired research solvent to each well to achieve a range of final concentrations.

-

Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).

-

Analyze the samples using a plate reader. The appearance of precipitate can be detected by nephelometry (light scattering) or by measuring the concentration of the dissolved compound in the supernatant after centrifugation/filtration using UV-Vis spectrophotometry.

-

2. Thermodynamic Solubility Assay

This method determines the equilibrium solubility and is more time-consuming.

-

Materials : Solid (R)-Clofedanol, selected research solvents, glass vials, orbital shaker, filtration apparatus (e.g., 0.45 µm syringe filters), analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure :

-

Add an excess amount of solid (R)-Clofedanol to a glass vial.

-

Add a known volume of the selected research solvent.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Shake the vials until equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visible.

-

Filter the suspension to remove the undissolved solid.

-

Dilute the filtrate with a suitable solvent and determine the concentration of (R)-Clofedanol using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[10][11][12]

1. Preparation of Samples

-

Prepare stock solutions of (R)-Clofedanol in a suitable solvent (e.g., methanol or acetonitrile). The concentration should be chosen to allow for accurate quantification after degradation.

2. Stress Conditions

-

Acidic Hydrolysis : Mix the drug solution with an equal volume of 1 M HCl. Store at room temperature or elevated temperature (e.g., 60°C) for a specified period.

-

Basic Hydrolysis : Mix the drug solution with an equal volume of 1 M NaOH. Store at room temperature or elevated temperature for a specified period.

-

Oxidative Degradation : Mix the drug solution with an equal volume of a solution of hydrogen peroxide (e.g., 3-30%). Store at room temperature.

-

Thermal Degradation : Store the solid drug and its solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven.

-

Photolytic Degradation : Expose the solid drug and its solution to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

3. Analysis

-

At appropriate time points, withdraw samples from the stress conditions.

-

Neutralize the acidic and basic samples.

-

Analyze all samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector or mass spectrometry (MS) detector, to separate and quantify the parent drug and any degradation products.

Mandatory Visualizations

Caption: Workflow for assessing the solubility and stability of (R)-Clofedanol.

Caption: Proposed degradation pathways for (R)-Clofedanol under stress conditions.

Discussion of Potential Degradation Pathways

Based on the chemical structure of (R)-Clofedanol, which contains a tertiary amine and a benzhydrol moiety, several degradation pathways can be anticipated under forced degradation conditions:

-

Oxidation : The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide. The benzhydrol group could also be oxidized to the corresponding benzophenone derivative.[13]

-

N-Dealkylation : Tertiary amines can undergo dealkylation under certain stress conditions, such as thermal or oxidative stress, which would result in the formation of N-desmethyl-clofedanol.[14]

-

Dehydration : Under acidic conditions, the hydroxyl group of the benzhydrol moiety could be eliminated, leading to the formation of an alkene derivative.

It is imperative for researchers to perform forced degradation studies to identify the actual degradation products and establish the specific degradation pathways for (R)-Clofedanol. This information is critical for the development of stability-indicating analytical methods and for ensuring the quality and safety of formulations containing this active pharmaceutical ingredient.

References

- 1. Clofedanol - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. medkoo.com [medkoo.com]

- 8. targetmol.cn [targetmol.cn]

- 10. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]

- 11. biomedres.us [biomedres.us]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Clofedanol molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core molecular and pharmacological properties of (R)-Clofedanol, a centrally acting antitussive agent. The information is compiled to support research, development, and scientific understanding of this compound.

Core Molecular Data

The fundamental molecular properties of (R)-Clofedanol are summarized in the table below, providing a clear reference for quantitative analysis and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀ClNO | --INVALID-LINK-- |

| Molecular Weight | 289.8 g/mol | --INVALID-LINK-- |

| IUPAC Name | (1R)-1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol | --INVALID-LINK-- |

| CAS Number | 179764-48-8 | --INVALID-LINK-- |

Pharmacodynamics and Mechanism of Action

(R)-Clofedanol, also known as (R)-Chlophedianol, functions as a centrally-acting cough suppressant.[1][2] Its primary mechanism of action is the suppression of the cough reflex through a direct effect on the cough center located in the medulla oblongata of the brainstem.[1][3] Upon oral administration, the compound is absorbed and crosses the blood-brain barrier to exert its effects on the central nervous system.[3]

While the precise molecular interactions are not fully elucidated, it is proposed that (R)-Clofedanol may modulate the activity of neurotransmitters.[3] One hypothesis suggests an enhancement of GABAergic activity, which would increase the inhibitory tone on neurons within the medullary cough center, thereby reducing their excitability and dampening the cough reflex.[3] In addition to its central antitussive effects, Clofedanol also exhibits mild local anesthetic and antihistaminic properties.[4][2]

Experimental Methodologies

Detailed experimental protocols for the synthesis and analysis of (R)-Clofedanol are not extensively available in the public domain. However, a general synthetic approach for the racemic mixture, Clofedanol, has been described. This methodology can serve as a basis for developing a stereospecific synthesis for the (R)-enantiomer.

General Synthesis Outline (for Clofedanol):

A published patent describes a method for preparing Clofedanol and its hydrochloride salt.[5] The process involves the following key steps:

-

Mannich Reaction: o-chloroacetophenone, paraformaldehyde, and dimethylamine hydrochloride undergo a Mannich reaction in an organic solvent with an acidic catalyst to produce 1-o-chlorophenyl-3-dimethylamino-1-acetone hydrochloride.[5]

-

Neutralization: The resulting intermediate is neutralized with an alkali to yield 1-o-chlorophenyl-3-dimethylamino-1-acetone.[5]

-

Addition Reaction: An addition reaction is then performed between 1-o-chlorophenyl-3-dimethylamino-1-acetone and phenyl lithium in an organic solvent to form Clofedanol.[5]

-

Salt Formation: The final product can be reacted with hydrochloric acid to prepare chlophedianol hydrochloride.[5]